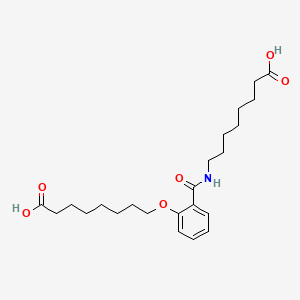
8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a carbamoyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid typically involves multi-step organic reactions. One common approach is the esterification of 7-carboxyheptylamine with phenol derivatives under acidic conditions, followed by the subsequent reaction with octanoic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process requires precise temperature control and the use of specific solvents to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenols and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and polymers.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism by which 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with proteins and receptors involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Caffeic Acid: A phenolic compound with antioxidant properties.
Octanoic Acid: A fatty acid used in various industrial applications.
7-Carboxyheptylamine: An amine derivative used in organic synthesis.
Uniqueness: 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid stands out due to its complex structure and potential multifaceted applications. Unlike simpler compounds, its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and harness its full potential.
Eigenschaften
Molekularformel |
C23H35NO6 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
8-[[2-(7-carboxyheptoxy)benzoyl]amino]octanoic acid |
InChI |
InChI=1S/C23H35NO6/c25-21(26)15-7-3-1-5-11-17-24-23(29)19-13-9-10-14-20(19)30-18-12-6-2-4-8-16-22(27)28/h9-10,13-14H,1-8,11-12,15-18H2,(H,24,29)(H,25,26)(H,27,28) |
InChI-Schlüssel |
JICXCESWRPGEIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)OCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















